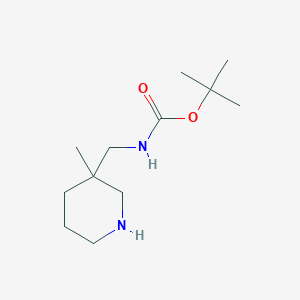

3-(Boc-aminomethyl)-3-methylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

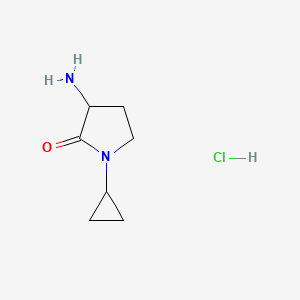

“3-(Boc-aminomethyl)-3-methylpiperidine” is a chemical compound with the molecular formula C11H22N2O2 . It is used in laboratory settings .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been described in the literature. For instance, a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been reported . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 214.168121 Da .

Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied. For example, a catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm3, a boiling point of 321.8±15.0 °C at 760 mmHg, and a melting point of 60-70ºC . The molecular weight of the compound is 214.305 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Orthogonally Protected Compounds

Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, related to 3-(Boc-aminomethyl)-3-methylpiperidine, serves as a versatile building block in the synthesis of 4-substituted 3-aminopiperidines, which possess high potential for biological activity. This synthesis pathway begins with simple materials and progresses through a multigram process over five steps, highlighting its practicality for large-scale applications in scientific research (Schramm et al., 2009).

Combinatorial Chemistry

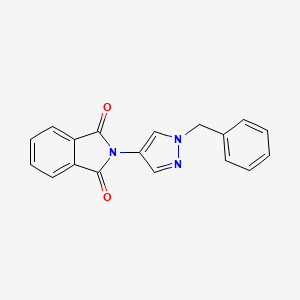

Orthogonally N-protected compounds, including 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, derived from a piperidine building block similar to this compound, are recognized as new scaffolds in combinatorial chemistry. The synthesis involves nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, indicating their utility in creating diverse chemical libraries for drug discovery (Schramm et al., 2010).

Direct β-Selective C(sp3)-H Arylation

In pharmaceutical research, 3-arylpiperidines are crucial building blocks. The palladium-catalyzed migrative Negishi coupling technique allows direct access to 3-aryl-N-Boc-piperidines with good selectivity. This approach challenges the traditional notion that β-functionalization of such compounds is unfeasible due to the inert nature of C–H bonds in the β-position, showcasing advanced methodologies in chemical synthesis (Millet & Baudoin, 2015).

Fluorinated Pharmaceutical Compounds

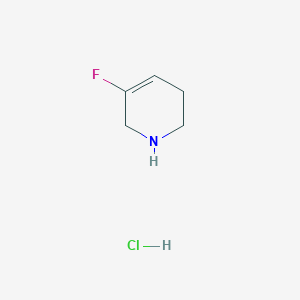

Fluorinated azaheterocycles, such as 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines, serve as bifunctional building blocks in the creation of fluorinated pharmaceuticals. Their synthesis is noteworthy for its efficiency and specificity, underscoring the importance of this compound derivatives in medicinal chemistry (Verniest et al., 2010).

Peptidomimetics and Combinatorial Chemistry

The synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives, which are structurally similar to this compound, is crucial for the creation of peptidomimetics and scaffolds in combinatorial chemistry. The distinct functionalities of AmAbz allow for selective reactions, highlighting its versatility as a building block in the synthesis of complex molecules (Pascal et al., 2000).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that boc-protected amines are often used in peptide synthesis and various biochemical applications .

Mode of Action

Boc-protected amines are generally used as building blocks in the synthesis of more complex molecules . They can participate in reactions where the Boc group serves as a protective group for the amine, preventing it from reacting until the desired moment .

Biochemical Pathways

Boc-protected amines like this compound are often involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It is also a substrate for P-glycoprotein and an inhibitor for several cytochrome P450 enzymes .

Result of Action

As a boc-protected amine, it’s often used as a building block in the synthesis of more complex molecules, contributing to the overall structure and function of the final product .

Action Environment

It’s worth noting that the compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to certain environmental conditions.

Eigenschaften

IUPAC Name |

tert-butyl N-[(3-methylpiperidin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)6-5-7-13-8-12/h13H,5-9H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBJLLMPAKKANC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)

![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)

![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)

![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)

![tert-butyl N-[(5-acetyl-6-methylpyridin-2-yl)methyl]carbamate](/img/structure/B1378848.png)